

3-hydroxythiophene-2-carbonitrile CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Hydroxythiophene-2-carbonitrile

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Technical Guide: 3-Hydroxythiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-hydroxythiophene-2-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its nascent status in commercially available chemical catalogs, this document focuses on its fundamental properties, a detailed theoretical synthesis pathway, and potential applications. The information presented is curated for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this molecule.

Chemical Identity and Properties

While a specific CAS number for **3-hydroxythiophene-2-carbonitrile** is not readily found in major chemical databases, its identity can be established through its molecular structure.



Property	Value	Source
Molecular Formula	C ₅ H ₃ NOS	Calculated
Molecular Weight	125.15 g/mol	Calculated
IUPAC Name	3-Hydroxythiophene-2- carbonitrile	Nomenclature Standard
Canonical SMILES	C1=CSC(=C1O)C#N	ChemDraw
Physical State	Expected to be a solid at room temperature	Inferred from analogs

Note: The physical properties are estimations based on structurally similar compounds, such as other substituted hydroxythiophenes and thiophenecarbonitriles.

Proposed Synthesis Pathway

The synthesis of **3-hydroxythiophene-2-carbonitrile** can be theoretically achieved through a two-step process, commencing with the well-established Gewald reaction to form a key aminothiophene intermediate, followed by a diazotization and hydrolysis sequence.

Logical Workflow of the Proposed Synthesis



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Caption: Proposed two-step synthesis of a substituted **3-hydroxythiophene-2-carbonitrile**.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis of **3-hydroxythiophene-2-carbonitrile**.



Step 1: Synthesis of 2-Amino-3-cyanothiophene (Gewald Reaction)

Materials:

- Malononitrile
- Elemental Sulfur
- A suitable aldehyde or ketone (e.g., acetaldehyde to yield 2-amino-5-methylthiophene-3carbonitrile)
- Base catalyst (e.g., morpholine or triethylamine)
- Solvent (e.g., ethanol or methanol)

Procedure:

- To a solution of the aldehyde or ketone and malononitrile in the chosen solvent, add the base catalyst.
- Stir the mixture at room temperature for a designated period to facilitate the Knoevenagel condensation.
- Introduce elemental sulfur to the reaction mixture.
- Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the 2-aminothiophene-3-carbonitrile derivative.

Step 2: Synthesis of 3-Hydroxythiophene-2-carbonitrile (Diazotization and Hydrolysis)



Materials:

- 2-Amino-3-cyanothiophene derivative from Step 1
- Sodium Nitrite (NaNO₂)
- Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
- Water
- Ice

Procedure:

- Dissolve the 2-aminothiophene-3-carbonitrile in a cooled aqueous solution of the acid (e.g., HCl or H₂SO₄) at 0-5°C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature between 0 and 5°C. The formation of the diazonium salt should be monitored.
- After the addition is complete, continue stirring the mixture in the ice bath for a short period.
- To induce hydrolysis of the diazonium salt, the reaction mixture is then gently heated. The evolution of nitrogen gas will be observed.
- After the gas evolution ceases, the mixture is cooled to room temperature.
- The product, **3-hydroxythiophene-2-carbonitrile**, is then extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- The crude product can be further purified by column chromatography or recrystallization to obtain the final pure compound.



Potential Applications in Research and Development

Thiophene-based heterocycles are privileged scaffolds in medicinal chemistry and materials science. **3-Hydroxythiophene-2-carbonitrile**, with its reactive hydroxyl and cyano functionalities, presents several opportunities for further chemical modifications, making it a valuable building block for:

- Drug Discovery: Serving as a core structure for the synthesis of novel compounds with
 potential therapeutic activities, including but not limited to kinase inhibitors, anti-inflammatory
 agents, and central nervous system drugs. The hydroxyl group can act as a hydrogen bond
 donor/acceptor, while the nitrile can be a key interaction point or be further transformed.
- Materials Science: Use as a monomer or intermediate in the synthesis of organic semiconductors, conducting polymers, and dyes, where the electronic properties of the thiophene ring can be fine-tuned.
- Chemical Biology: Development of molecular probes and labeling agents, leveraging the reactivity of its functional groups for conjugation to biomolecules.

Conclusion

While **3-hydroxythiophene-2-carbonitrile** is not a readily cataloged compound, this technical guide provides a robust theoretical framework for its synthesis and outlines its potential in various scientific domains. The detailed experimental protocols, based on well-established chemical transformations, offer a clear path for its preparation in a laboratory setting. Researchers and professionals in drug development and materials science can utilize this information as a foundational resource for exploring the chemical space and applications of this promising heterocyclic molecule.

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